molecular formula C10H24Si2 B3057298 Silane, (2-methylene-1,3-propanediyl)bis[trimethyl- CAS No. 78948-05-7

Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-

Cat. No.: B3057298
CAS No.: 78948-05-7
M. Wt: 200.47 g/mol
InChI Key: GAIZPGZRSSRFOZ-UHFFFAOYSA-N
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Description

Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-]: is a chemical compound with the molecular formula C10H26O2Si2 . It is a derivative of silane, characterized by the presence of two trimethylsilyl groups attached to a 2-methylene-1,3-propanediyl backbone. This compound is known for its applications in various fields, including material science, organic synthesis, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] typically involves the reaction of 2-methylene-1,3-propanediol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is subsequently converted to the desired product through a series of purification steps.

Reaction Conditions:

    Reactants: 2-methylene-1,3-propanediol, trimethylchlorosilane

    Catalyst/Base: Pyridine

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the silyl groups.

    Temperature: Typically carried out at room temperature to slightly elevated temperatures (20-40°C).

    Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

In an industrial setting, the production of Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale distillation columns and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-]: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives

    Reduction: Silane derivatives

    Substitution: Various substituted silanes depending on the nucleophile used

Scientific Research Applications

Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-]: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable and biocompatible siloxane linkages.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] involves the formation of stable siloxane linkages through the reaction of the trimethylsilyl groups with various nucleophiles. The compound can interact with molecular targets such as hydroxyl groups, amines, and carboxylic acids, forming covalent bonds that enhance the stability and functionality of the resulting products.

Comparison with Similar Compounds

Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-]: can be compared with other similar compounds such as:

    Trimethylsilyl chloride: A commonly used silylating agent with similar reactivity but different structural properties.

    Dimethylsilyl derivatives: Compounds with two methyl groups attached to the silicon atom, offering different reactivity and stability profiles.

    Phenylsilyl derivatives: Compounds with a phenyl group attached to the silicon atom, providing unique electronic and steric effects.

Uniqueness:

  • The presence of the 2-methylene-1,3-propanediyl backbone in Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] imparts unique reactivity and stability compared to other silyl derivatives.
  • The compound’s ability to form stable siloxane linkages makes it particularly valuable in applications requiring durable and biocompatible materials.

Properties

IUPAC Name

trimethyl-[2-(trimethylsilylmethyl)prop-2-enyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Si2/c1-10(8-11(2,3)4)9-12(5,6)7/h1,8-9H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIZPGZRSSRFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349034
Record name silane, (2-methylene-1,3-propanediyl)bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78948-05-7
Record name 1,1′-(2-Methylene-1,3-propanediyl)bis[1,1,1-trimethylsilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78948-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name silane, (2-methylene-1,3-propanediyl)bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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